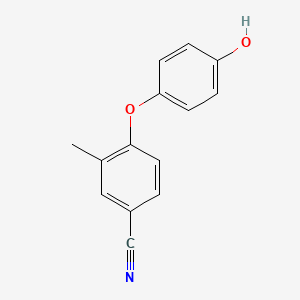

4-(4-Hydroxyphenoxy)-3-methylbenzonitrile

Übersicht

Beschreibung

“4-(4-Hydroxyphenoxy)acetic acid” is a compound that has been used in various industries . It’s an intermediate in the synthesis of enantiomerically pure aryloxyphenoxypropionic acid-type herbicides .

Synthesis Analysis

The synthesis of hydroxy benzoic acid derivatives, including compounds structurally related to “3-(4-Hydroxyphenoxy)benzoic acid”, involves traditional organic synthesis methods. In 2017, Bai and his team published a two-step synthesis of “3-(3,5-diiodo-4-hydroxyphenoxy)phenol” and “3-(3,5-diiodo-4-hydroxyphenoxy)-4-chlorophenol” from “2,4,6-triiodophenol” with corresponding reagents .

Molecular Structure Analysis

The molecular weight of “4-(3-Hydroxyphenoxy)benzoic acid” is 230.22 . The structure of these compounds plays a significant role in determining the efficiency of synthesis processes.

Chemical Reactions Analysis

A review of β-O-4 bond cleavage during acidolysis of lignin emphasizes the diverse reaction mechanisms and pathways, suggesting the complexity of chemical reactions involving hydroxyphenoxy benzoic acid derivatives.

Physical And Chemical Properties Analysis

The discussion on the synthesis, acylation, and photochemical properties of hydroxycoumarins, including compounds related to “3-(4-Hydroxyphenoxy)benzoic acid”, provides insights into the physical properties affecting their reactivity and applications.

Wissenschaftliche Forschungsanwendungen

- Field: Food Science

- Application: 3-Phenoxybenzoic Acid (3-PBA) is used by Lactobacillus Plantarum in simulated digestive juices .

- Method: The adsorption capacity of L. plantarum RS20 toward 3-PBA was evaluated through batch adsorption experiments .

- Results: The removal rate was positively correlated with the cell concentration .

- Field: Pharmaceutical Chemistry

- Application: 3-Phenoxybenzoic Acid derivatives were synthesized and their pharmacological activity was studied .

- Method: The compounds were synthesized via reaction of 3-phenoxybenzoylchloride and benzoylchloride with acetone cyanohydrin .

- Results: Several compounds, in particular 2-cyanoprop-2-yl 3-phenoxybenzoate, were found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation .

- Field: Analytical Chemistry

- Application: 3-Phenoxybenzoic Acid is used as a standard in the determination of urinary residues of 3-phenoxybenzoic acid by GLC with electron-capture detection method .

- Method: The compound is used in Gas-Liquid Chromatography (GLC) with electron-capture detection method .

- Results: This method allows for the detection of urinary residues of 3-phenoxybenzoic acid .

- Field: Polymer Chemistry

- Application: 3-Phenoxybenzoic Acid is used in the synthesis of poly (ether-ketones) .

- Method: The compound is used as a monomer in the polymerization process .

- Results: This leads to the formation of poly (ether-ketones), a type of high-performance plastic .

- Field: Environmental Microbiology

- Application: 3-Phenoxybenzaldehyde is involved in the biodegradation of pyrethroid insecticides .

- Method: Microorganisms metabolize pyrethroids into non-toxic compounds, including 3-Phenoxybenzaldehyde .

- Results: This process helps to reduce the environmental toxicity of pyrethroids .

Adsorption Behavior in Digestive Juices

Pharmacological Activity

Standard in Determination of Urinary Residues

Synthesis of Poly (ether-ketones)

Biodegradation of Pyrethroid Insecticides

Hydrogenation Catalyst

- Field: Environmental Microbiology

- Application: 3-Phenoxybenzoic Acid (3-PBA) is used by a Bacillus sp. for the biodegradation of pyrethroid insecticides .

- Method: The Bacillus sp. metabolizes pyrethroids into non-toxic compounds, including 3-PBA .

- Results: This process helps to reduce the environmental toxicity of pyrethroids .

- Field: Pharmaceutical Chemistry

- Application: 3-Phenoxybenzoic Acid derivatives were synthesized and their pharmacological activity was studied .

- Method: The compounds were synthesized via reaction of 3-phenoxybenzoylchloride with acetone cyanohydrin .

- Results: Several compounds, in particular 2-cyanoprop-2-yl 3-phenoxybenzoate, were found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation .

- Field: Analytical Chemistry

- Application: 3-Phenoxybenzoic Acid is used as a standard in the determination of urinary residues of 3-phenoxybenzoic acid by GLC with electron-capture detection method .

- Method: The compound is used in Gas-Liquid Chromatography (GLC) with electron-capture detection method .

- Results: This method allows for the detection of urinary residues of 3-phenoxybenzoic acid .

- Field: Polymer Chemistry

- Application: 3-Phenoxybenzoic Acid is used in the synthesis of poly (ether-ketones) .

- Method: The compound is used as a monomer in the polymerization process .

- Results: This leads to the formation of poly (ether-ketones), a type of high-performance plastic .

- Field: Organic Chemistry

- Application: 3-Phenoxybenzaldehyde is used in hydrogenation reactions .

- Method: The compound undergoes hydrogenation catalyzed by Au/Pt bimetallic core/shell nanoparticles .

- Results: This process yields 3-phenoxyphenyl methanol .

Biodegradation of Pyrethroid Insecticides

Pharmacological Activity

Standard in Determination of Urinary Residues

Synthesis of Poly (ether-ketones)

Hydrogenation Catalyst

Enantioselective Autoinduction

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(4-hydroxyphenoxy)-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-10-8-11(9-15)2-7-14(10)17-13-5-3-12(16)4-6-13/h2-8,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYZISJEPBXEIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Hydroxyphenoxy)-3-methylbenzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.